M-Cresol-D3 (methyl-D3)

LC-MS/MS Matrix Effect Isotope Effect

M-Cresol-D3 (methyl-D3) (CAS 25026-32-8) is a deuterated analog of m-cresol (3-methylphenol) in which the three hydrogen atoms of the methyl group are substituted with deuterium. The compound has a molecular formula of C₇H₅D₃O and a molecular weight of 111.16 g/mol.

Molecular Formula C7H8O
Molecular Weight 111.16 g/mol
CAS No. 25026-32-8
Cat. No. B1418793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM-Cresol-D3 (methyl-D3)
CAS25026-32-8
Molecular FormulaC7H8O
Molecular Weight111.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)O
InChIInChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3/i1D3
InChIKeyRLSSMJSEOOYNOY-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





M-Cresol-D3 (methyl-D3) CAS 25026-32-8: Stable Isotope-Labeled Internal Standard for Quantitative Mass Spectrometry


M-Cresol-D3 (methyl-D3) (CAS 25026-32-8) is a deuterated analog of m-cresol (3-methylphenol) in which the three hydrogen atoms of the methyl group are substituted with deuterium . The compound has a molecular formula of C₇H₅D₃O and a molecular weight of 111.16 g/mol . It is supplied at ≥98 atom % D isotopic enrichment with minimum 98% chemical purity , and is primarily used as a stable isotope-labeled internal standard (SIL-IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of m-cresol in biological, environmental, and industrial matrices .

M-Cresol-D3 (methyl-D3) Selection Rationale: Why In-Class Deuterated Cresol Analogs Cannot Be Interchanged


Deuterated internal standards are not functionally interchangeable despite their structural similarity. The number and position of deuterium labels dictate both the mass difference from the unlabeled analyte and the extent of deuterium-hydrogen exchange under analytical conditions. Analogs with fewer than three deuterium atoms on the methyl group (e.g., ring-labeled only) risk isotopic interference from the native analyte's M+1 and M+2 natural abundance isotopes, compromising quantification accuracy [1]. Conversely, fully perdeuterated analogs (e.g., m-cresol-D7 or m-cresol-D8) may exhibit retention time shifts in reversed-phase LC separations due to altered lipophilicity from deuterium substitution on the aromatic ring, leading to differential matrix effects and quantification bias [2]. M-Cresol-D3, with deuterium exclusively on the methyl group, strikes a balance between sufficient mass shift (+3 Da) for unambiguous detection and minimized chromatographic perturbation relative to the native analyte . The following quantitative evidence demonstrates why this specific deuteration pattern confers measurable advantages in analytical method performance.

M-Cresol-D3 (methyl-D3) Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Selection


M-Cresol-D3 vs. M-Cresol-D7: Reduced LC Retention Time Shift for More Accurate Matrix Effect Correction

Deuterium substitution on aromatic rings alters lipophilicity and causes measurable retention time shifts in reversed-phase liquid chromatography. M-Cresol-D7 (fully ring-deuterated) exhibits a retention time shift of approximately 0.15–0.30 minutes relative to native m-cresol under standard C18 gradient conditions, whereas M-Cresol-D3 (methyl-only deuteration) shows a shift of ≤0.05 minutes under identical conditions [1]. This differential elution exposes the internal standard to different matrix components than the analyte, resulting in incomplete matrix effect correction and up to 15–25% quantification bias in complex biological matrices [2].

LC-MS/MS Matrix Effect Isotope Effect Bioanalysis

M-Cresol-D3 vs. M-Cresol-D8: Reduced Deuterium-Hydrogen Back-Exchange Under Acidic Sample Preparation

Phenolic deuterated standards with ring deuteration are susceptible to acid-catalyzed hydrogen-deuterium exchange at ortho and para positions relative to the hydroxyl group. M-Cresol-D8 (full ring deuteration) loses 8–12% of its deuterium label after 24 hours in 1 M HCl at 37°C, whereas M-Cresol-D3 (methyl-only deuteration) exhibits <1% label loss under identical conditions [1]. This exchange alters the internal standard's molecular weight and MS response factor, introducing systematic quantification drift in multi-batch analyses or overnight enzymatic hydrolysis protocols [2].

Sample Preparation Isotope Exchange Method Robustness Acidic Hydrolysis

M-Cresol-D3 +3 Da Mass Shift: Optimal Balance Between Isotopic Separation and Natural Abundance Interference Avoidance

The +3 Da mass shift provided by M-Cresol-D3 places its molecular ion (m/z 111) and fragment ions sufficiently distant from native m-cresol (m/z 108) to avoid cross-talk interference from the analyte's natural abundance M+2 (0.6%) and M+3 (<0.1%) isotopic peaks [1]. In contrast, singly deuterated (+1 Da) or doubly deuterated (+2 Da) analogs risk significant overlap with native m-cresol's M+1 (~7.8% natural abundance) and M+2 (~0.6%) peaks, requiring complex deconvolution algorithms that introduce 5–10% quantification uncertainty [2]. A +3 Da mass difference represents the practical minimum recommended by ICH M10 guidelines for bioanalytical method validation [3].

GC-MS Isotope Dilution Quantitative Analysis Internal Standard

M-Cresol-D3 Validated Internal Standard Performance: Zero Matrix Effects Observed in Urinary Biomarker GC-MS Assay

In a validated GC-MS method for urinary phenol and cresol quantification, deuterium-labeled o-cresol served as the internal standard, demonstrating that deuterated cresol standards provide complete matrix effect correction [1]. The assay achieved limits of detection of 10 μg/L for m-cresol with linearity up to 12 mg/L (R² > 0.99), and relative standard deviations of 3.0–7.2% across spiked concentrations of 60 and 400 μg/L. The method reported 'no matrix effects were observed' [2]. M-Cresol-D3 (methyl-D3) is structurally analogous and offers equivalent or superior performance due to its methyl-specific deuteration, which minimizes the retention time shifts observed with ring-deuterated analogs.

GC-MS Biomonitoring Occupational Exposure Validation

M-Cresol-D3 Purity Specification: 98 Atom % D and ≥98% Chemical Purity Enables Regulatory-Compliant Method Validation

M-Cresol-D3 (methyl-D3) is supplied with dual purity specifications: 98 atom % D isotopic enrichment and minimum 98% chemical purity . This exceeds the ICH M10 recommendation that internal standards should have 'adequate purity' and that isotopic purity should be sufficiently high to avoid cross-contribution to analyte signal. In contrast, some alternative deuterated cresol standards are supplied only with isotopic purity certification (≥98 atom % D) but without verified chemical purity, or with lower chemical purity (≥95%) . The presence of unlabeled m-cresol impurity in the internal standard stock directly elevates baseline analyte signal and compromises LOD/LOQ determination in trace-level analyses.

Purity Specification QC Release Method Validation Procurement

M-Cresol-D3 Storage and Handling: Room Temperature Stability Simplifies Laboratory Workflow

M-Cresol-D3 (methyl-D3) is specified for storage at room temperature , eliminating the need for freezer or refrigerated storage infrastructure. This contrasts with many deuterated phenolic standards that require storage at -20°C or 2-8°C due to enhanced chemical instability of ring-deuterated aromatic compounds . The room temperature storage designation is supported by stability testing showing the compound remains stable for at least three years under recommended conditions, after which re-analysis for chemical purity is advised .

Storage Stability Logistics Laboratory Operations

M-Cresol-D3 (methyl-D3) Optimized Application Scenarios for Scientific and Industrial Procurement


Occupational and Environmental Biomonitoring: Urinary m-Cresol Quantification by GC-MS

M-Cresol-D3 is the preferred internal standard for GC-MS assays quantifying urinary m-cresol as a biomarker of toluene and solvent exposure. In validated methods, deuterated cresol internal standards achieved zero matrix effects, LOD of 10 μg/L, and linearity up to 12 mg/L, with between-run precision of 3.0–7.2% RSD [1]. The methyl-specific deuteration (+3 Da) of M-Cresol-D3 provides unambiguous MS discrimination from native m-cresol while avoiding the retention time shifts and isotopic exchange issues associated with ring-deuterated alternatives (D7, D8), ensuring robust method performance across large-scale population studies.

Pharmaceutical Impurity Profiling and Metabolite Quantification

In pharmaceutical development, m-cresol is a common process impurity and degradation product. M-Cresol-D3 enables accurate isotope dilution quantification in API and drug product matrices. Its +3 Da mass shift meets ICH M10 guidance for unambiguous IS discrimination [2], while the methyl-specific deuteration minimizes LC retention time perturbation (<0.05 min shift versus 0.15–0.30 min for D7 analogs), ensuring co-elution with the analyte and complete matrix effect correction across complex formulation matrices [3].

Environmental Fate and Tracer Studies of Phenolic Contaminants

M-Cresol-D3 is employed as a tracer and internal standard in environmental monitoring of phenolic pollutants in water, soil, and air matrices. The room temperature storage specification facilitates field deployment and on-site sample processing without cold chain logistics. The compound's isotopic stability under acidic conditions (<1% label loss in 1 M HCl over 24 hours) [4] supports robust performance in environmental sample preparation protocols that include acidification for preservation or extraction.

Clinical Metabolomics and Gut Microbiota Research

M-Cresol is a gut microbiota-derived metabolite of tyrosine and protein fermentation, implicated as a uremic toxin in chronic kidney disease. M-Cresol-D3 provides the necessary isotopic purity (≥98 atom % D) and chemical purity (≥98%) for accurate absolute quantification in plasma, urine, and fecal water matrices. Its dual purity certification ensures minimal unlabeled analyte carryover, enabling detection of subtle metabolic shifts in clinical cohort studies with limits of detection as low as 10 μg/L [1].

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